(2Z)-3-[(2-aminophenyl)amino]-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)prop-2-enenitrile
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Overview
Description
(2Z)-3-[(2-aminophenyl)amino]-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)prop-2-enenitrile is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[(2-aminophenyl)amino]-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzonitrile with 3-oxo-3,4-dihydroquinoxaline under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[(2-aminophenyl)amino]-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed in substitution reactions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-[(2-aminophenyl)amino]-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound has shown potential in biological studies due to its ability to interact with various biomolecules. It can be used as a probe to study enzyme activities and protein interactions.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its quinoxaline core is known for its antimicrobial and anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-3-[(2-aminophenyl)amino]-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler compound with a similar core structure.
2-Aminobenzonitrile: A precursor in the synthesis of the target compound.
3-Oxo-3,4-dihydroquinoxaline: Another precursor used in the synthesis.
Uniqueness
(2Z)-3-[(2-aminophenyl)amino]-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)prop-2-enenitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(Z)-3-(2-aminoanilino)-2-(3-oxo-4H-quinoxalin-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c18-9-11(10-20-13-6-2-1-5-12(13)19)16-17(23)22-15-8-4-3-7-14(15)21-16/h1-8,10,20H,19H2,(H,22,23)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYVELXENMIZSV-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC=C(C#N)C2=NC3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N)N/C=C(\C#N)/C2=NC3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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